O-tert-Butyl-carbonyl-4-hydroxy Myrtenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "O-tert-Butyl-carbonyl-4-hydroxy Myrtenol" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl compounds and their chemical properties, which can provide insights into the tert-butyl group's influence on molecular structure and reactivity. For instance, tert-butyl groups are known to be bulky and can influence the steric environment around the reactive sites of a molecule .

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various strategies, including the use of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, which are strongly enolized β-ketoesters. These compounds can undergo Ag(I)-catalyzed π-cyclizations to form different ring structures, such as hydroxypyrone or pulvinone, depending on the reaction conditions . Another example is the synthesis of tert-butyl-hydroxylated compounds, where an HBr-DMSO system is used as an effective oxidant .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex and is often characterized using techniques such as NMR and X-ray diffraction analysis. For example, the reaction between di-tert-butyltin oxide and racemic 1,2,4-butane triol leads to the formation of novel compounds with specific organooxotin moieties and dioxastannolane-like patterns . The presence of tert-butyl groups can also influence the dihedral angles between benzene rings and the formation of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl groups can affect the reactivity of molecules in various chemical reactions. For instance, the presence of tert-butyl groups in the stable neutral radical 2,5,8-tri-tert-butyl-7-hydroxy-6-oxophenalenoxyl allows for the formation of intramolecular hydrogen bonding, which can stabilize the radical under air atmosphere at room temperature . Additionally, the tert-butyl group can participate in the formation of O-H...O=C hydrogen bonds, leading to specific molecular packing in crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group's steric effects and the molecule's overall structure. For example, the tert-butyl group's bulkiness can lead to rotational disorder in some compounds . The hydrolysis of poly(4-tert-butoxystyrene) to poly(4-hydroxystyrene) and the subsequent formation of copolymers can result in different morphologies, such as lamellar and cylindrical structures, as observed by TEM and SAXS .

Applications De Recherche Scientifique

Catalysis and Synthesis Applications :

- Gold-catalyzed amination of natural terpene alcohol, like myrtenol, has been studied, highlighting the potential of using gold nanoparticles for the conversion of myrtenol to secondary amine, which is an important chemical transformation (Demidova et al., 2013).

- The use of carbonyl reductase from Rhodosporidium toruloides in the biosynthesis of key intermediates for the synthesis of atorvastatin and rosuvastatin was investigated, showcasing the enzyme's ability to transform substrates into valuable pharmaceutical intermediates (Liu et al., 2018).

Structural Chemistry and Materials Science :

- Research on the crystal structures of tartaric-acid diesters, including compounds related to myrtenol, provides insights into the structural aspects of enantioselectivity, crucial for developing chiral catalysts and enantiomerically pure compounds (Egli & Dobler, 1989).

Environmental Applications :

- Studies on the degradation pathways of methyl tert-butyl ether by UV/H2O2 processes highlight the environmental impact and decomposition mechanisms of related compounds in aqueous solutions, which is significant for understanding the environmental fate of these chemicals (Stefan, Mack, & Bolton, 2000).

Molecular Interactions and Properties :

- Investigation of molecular interactions, such as the study of 3,5-di-tert-butyl-4-hydroxybenzyl acetate, reveals insights into hydrogen bonding and molecular assembly, important for materials science and molecular engineering (Bukharov et al., 2001).

Orientations Futures

The future directions for research on “O-tert-Butyl-carbonyl-4-hydroxy Myrtenol” are not specified in the search results. Given its use in proteomics research , potential areas of interest could include further exploration of its biochemical interactions and potential applications in biological research.

Propriétés

IUPAC Name |

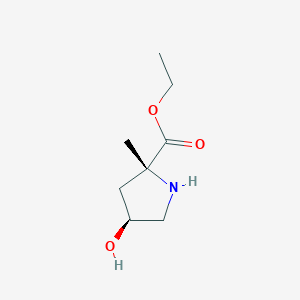

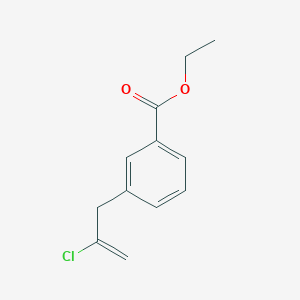

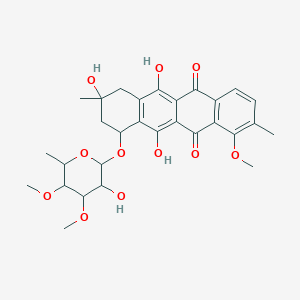

[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMWZXYSDJCJFG-WIKAKEFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461321 |

Source

|

| Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |

CAS RN |

374559-42-9 |

Source

|

| Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.